

Atto 565 NHS Ester: A Technical Guide to Solubility and Handling

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
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This in-depth technical guide provides comprehensive information on the solubility, handling, and application of **Atto 565 NHS ester**, a fluorescent label widely used in life sciences for labeling proteins, DNA, and other biomolecules.

Core Properties and Handling

Atto 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a range of applications including high-sensitivity detection and single-molecule work.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups on biomolecules, forming a stable amide bond.[1][3][4]

Solubility and Storage

Proper dissolution and storage of **Atto 565 NHS ester** are critical to maintaining its reactivity and preventing degradation. The dye is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[5] It is important to use anhydrous and amine-free solvents to prepare stock solutions, as the NHS ester is highly susceptible to hydrolysis in the presence of water or reaction with amine-containing impurities. [1][4] Stock solutions in high-quality anhydrous solvents can be stored at -20°C, protected from light and moisture, for an extended period.[3][4][6] However, for optimal reactivity, it is recommended to prepare fresh solutions immediately before use.[4][6]



Upon receipt, the solid **Atto 565 NHS ester** should be stored at -20°C, protected from light and moisture.[1][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, the solid product is stable for at least three years.[1]

Quantitative Data Summary

The key photophysical and chemical properties of **Atto 565 NHS ester** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	708.11 g/mol	[1][7][8]
Excitation Maximum (λex)	563-564 nm	[2][8]
Emission Maximum (λem)	590-592 nm	[2][8]
Molar Extinction Coefficient (ε)	120,000 M ⁻¹ cm ⁻¹	[2][8]
Fluorescence Quantum Yield (Φ)	90%	[2][8]
Fluorescence Lifetime (τ)	4.0 ns	[2][8]
Recommended Solvents	DMF, DMSO, Acetonitrile	[1][5]
Recommended Storage	-20°C (solid and stock solutions)	[1][3][4]

Experimental Protocols Protein Labeling with Atto 565 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins with **Atto 565 NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

Atto 565 NHS ester



- Protein of interest in an amine-free buffer (e.g., PBS)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous DMF or DMSO
- Gel filtration column (e.g., Sephadex G-25)
- Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
 - Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[6][9] If necessary, dialyze the protein against an appropriate amine-free buffer.[3][6]
- Dye Preparation:
 - Immediately before use, prepare a stock solution of Atto 565 NHS ester in anhydrous
 DMF or DMSO at a concentration of 1-10 mg/mL.[6][10]
- Labeling Reaction:
 - Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 5- to 15-fold molar excess of the dye over the protein.[3]
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11] For some proteins, an incubation time of up to 18 hours may be necessary.[9]
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column preequilibrated with a suitable storage buffer (e.g., PBS).[3][6]

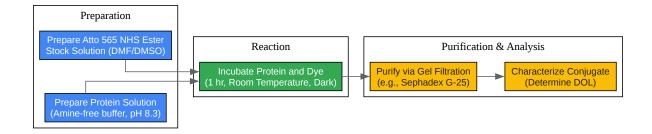


- The first colored band to elute from the column is the labeled protein conjugate.[6]
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
 280 nm (for the protein) and at the absorption maximum of the dye (564 nm).[3][11]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling and purification process.



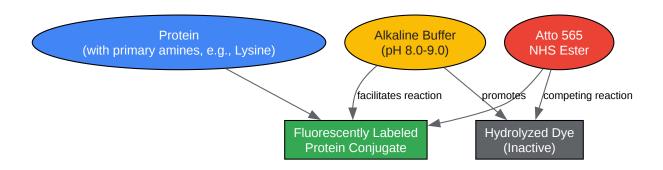
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Caption: Workflow for labeling proteins with Atto 565 NHS ester.

Logical Relationship of Labeling Reaction Components

This diagram outlines the chemical principles of the labeling reaction.





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Caption: Key components and reactions in the labeling process.

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